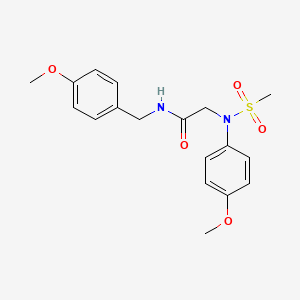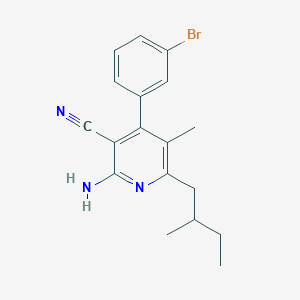
N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MMG or MMG-11, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMG-11 is a glycine transporter 1 (GlyT1) inhibitor, which means that it can increase the concentration of glycine in the brain by blocking its reuptake.
Mecanismo De Acción
MMG-11 is a N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means that it blocks the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of the nervous system. By inhibiting the reuptake of glycine, MMG-11 increases the concentration of glycine in the brain, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMG-11 are complex and not fully understood. It has been shown to have neuroprotective effects, which means that it can protect the brain from damage caused by oxidative stress and inflammation. MMG-11 has also been shown to improve cognitive function, which means that it can enhance learning and memory. Additionally, MMG-11 has been shown to reduce the symptoms of schizophrenia, which suggests that it may have antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMG-11 has several advantages for lab experiments. It is a highly specific N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means that it can be used to study the role of glycine in the nervous system. Additionally, MMG-11 has been shown to have low toxicity, which means that it can be used in animal studies without causing harm.
However, there are also limitations to using MMG-11 in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. Additionally, the effects of MMG-11 on the nervous system are complex and not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on MMG-11. One area of focus is the potential use of MMG-11 in the treatment of neuropathic pain. It has been shown to have analgesic effects in animal studies, and further research is needed to determine its potential as a pain medication.
Another area of focus is the potential use of MMG-11 in the treatment of depression and anxiety disorders. It has been shown to have anxiolytic and antidepressant effects in animal studies, and further research is needed to determine its potential as a treatment for these disorders.
Finally, there is a need for further research on the biochemical and physiological effects of MMG-11. While it has been shown to have neuroprotective effects and improve cognitive function, the mechanisms underlying these effects are not fully understood. Further research is needed to determine the precise mechanisms of action of MMG-11 and its potential therapeutic applications.
Conclusion
In conclusion, MMG-11 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor that has been shown to have neuroprotective effects, improve cognitive function, and reduce the symptoms of schizophrenia. While there are limitations to using MMG-11 in lab experiments, there are also several future directions for research on this compound, including its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
Aplicaciones Científicas De Investigación
MMG-11 has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects, improve cognitive function, and reduce the symptoms of schizophrenia. MMG-11 has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
Propiedades
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-8-4-14(5-9-16)12-19-18(21)13-20(26(3,22)23)15-6-10-17(25-2)11-7-15/h4-11H,12-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGGLVPYPIIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934638.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)

![2-methoxy-4-methyl-1-[2-(4-methyl-2-nitrophenoxy)ethoxy]benzene oxalate](/img/structure/B3934662.png)
![1-[(4-methylphenyl)sulfonyl]-2-phenyl-3-propionylimidazolidine](/img/structure/B3934669.png)
![1,3-dimethoxy-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3934670.png)

![N-methyl-1-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3934678.png)
![2-[5-(4-chlorophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3934687.png)
![butyl 4-({4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3934705.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B3934709.png)
![N~1~-(4-chlorobenzyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3934721.png)
![4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine](/img/structure/B3934728.png)